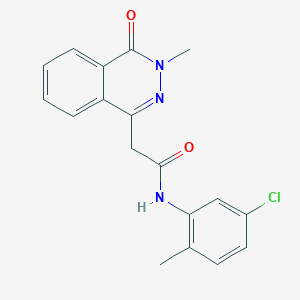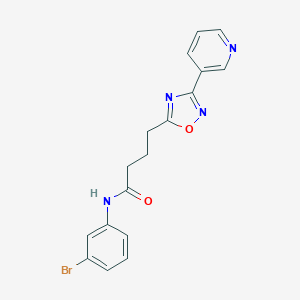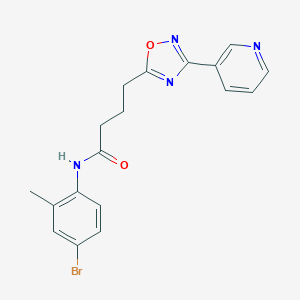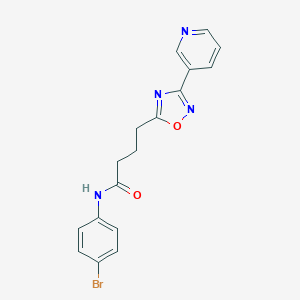![molecular formula C18H20F3N3O3S B277483 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277483.png)
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, also known as DMTFMA, is a compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and pain, as well as the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been found to enhance plant growth and protect plants from pests and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is that the compound is relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Another area of interest is its potential as a cancer treatment. Additionally, further research is needed to understand the mechanism of action of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide and its effects on the body. Finally, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide could also be investigated for its potential applications in agriculture, such as enhancing plant growth and protecting plants from pests and diseases.
Méthodes De Synthèse
The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-amino-5-(trifluoromethyl)benzonitrile with 4,5-dimethyl-2-mercapto-1,3-oxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory and analgesic properties. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has also been studied for its potential to inhibit the growth of cancer cells. In agriculture, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been investigated for its ability to enhance plant growth and protect plants from pests and diseases.
Propriétés
Nom du produit |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C18H20F3N3O3S |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H20F3N3O3S/c1-11-12(2)27-17(22-11)28-10-16(25)23-14-9-13(18(19,20)21)3-4-15(14)24-5-7-26-8-6-24/h3-4,9H,5-8,10H2,1-2H3,(H,23,25) |
Clé InChI |
NEQVTCBLMAJWPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)C |
SMILES canonique |
CC1=C(OC(=N1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)



